molecular formula C15H14ClN3 B11846721 3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile CAS No. 88347-08-4

3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile

Cat. No.: B11846721
CAS No.: 88347-08-4
M. Wt: 271.74 g/mol
InChI Key: SQQQEBUJSCUPOV-UHFFFAOYSA-N
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Description

3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of quinoline derivatives with varying biological activities .

Scientific Research Applications

3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.

    Industry: It is used in the development of dyes, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, piperidin-1-yl group, and cyano group makes it a versatile compound for various research applications .

Properties

CAS No.

88347-08-4

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

3-chloro-7-piperidin-1-ylquinoline-8-carbonitrile

InChI

InChI=1S/C15H14ClN3/c16-12-8-11-4-5-14(19-6-2-1-3-7-19)13(9-17)15(11)18-10-12/h4-5,8,10H,1-3,6-7H2

InChI Key

SQQQEBUJSCUPOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N

Origin of Product

United States

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